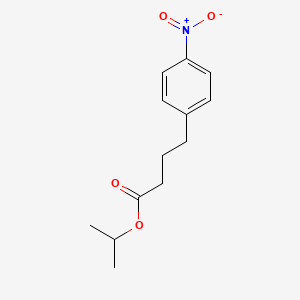
Isopropyl 4-(4-nitrophenyl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(4-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4. It is an ester derived from 4-nitrophenyl butyric acid and isopropanol. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-nitrophenyl)butyrate typically involves the esterification of 4-nitrophenyl butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 4-(4-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-nitrophenyl butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-nitrophenyl butyric acid and isopropanol.
Reduction: Isopropyl 4-(4-aminophenyl)butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl 4-(4-nitrophenyl)butyrate has several applications in scientific research:
Analytical Chemistry: Used as a substrate in enzyme assays to study esterase and lipase activities.
Biotechnology: Employed in the development of biosensors for detecting specific analytes.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industrial Processes: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Isopropyl 4-(4-nitrophenyl)butyrate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, releasing 4-nitrophenyl butyric acid and isopropanol. The nitro group can also undergo reduction to form an amino group, which can participate in further biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl propionate
- 4-Nitrophenyl palmitate
Uniqueness
Isopropyl 4-(4-nitrophenyl)butyrate is unique due to its specific ester linkage and the presence of a nitro group, which allows it to participate in a variety of chemical reactions. Its applications in enzyme assays and biosensors make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
94086-76-7 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
propan-2-yl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3 |
Clave InChI |
WQUVMYDZSHRUNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



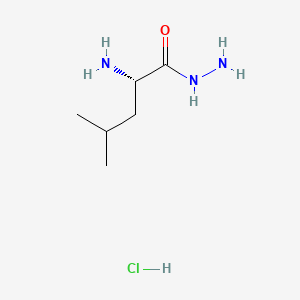
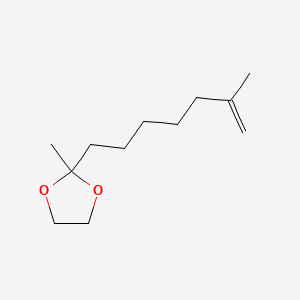


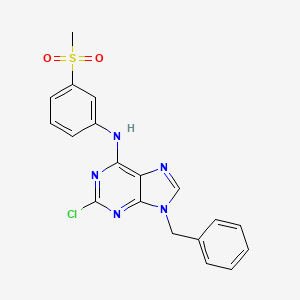

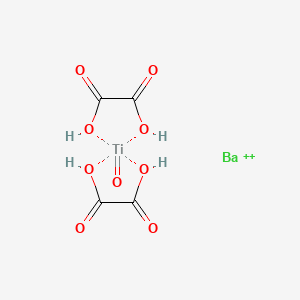
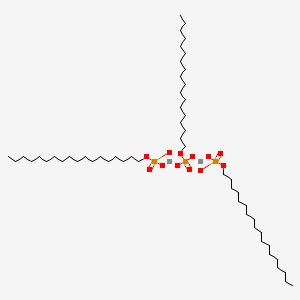
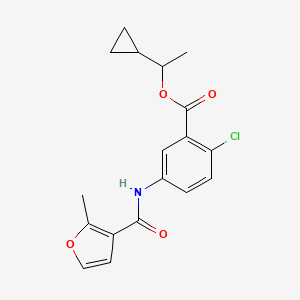
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
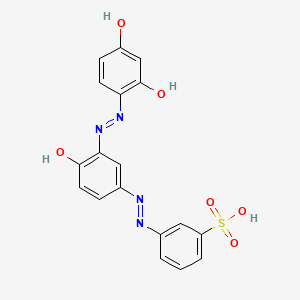

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
